5-氟-2-甲基嘧啶

描述

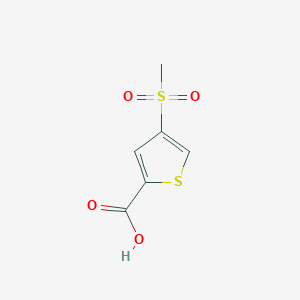

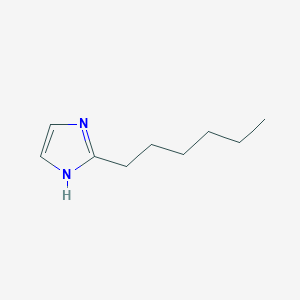

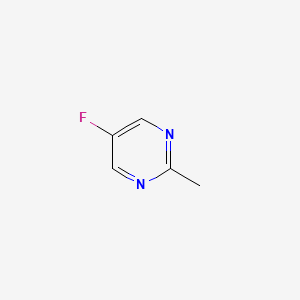

5-Fluoro-2-methylpyrimidine is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 in the ring. The presence of a fluorine atom at the 5th position and a methyl group at the 2nd position distinguishes it from the parent pyrimidine molecule. This compound is of interest due to its potential applications in pharmaceuticals, particularly in the design of anticancer agents such as fluoropyrimidine carbamates, which are known to generate cytotoxic metabolites selectively in tumor tissues .

Synthesis Analysis

The synthesis of fluoropyrimidine derivatives often involves halogenated pyrimidines as starting materials, which undergo various chemical reactions such as Suzuki cross-coupling and nucleophilic aromatic substitution . For instance, the synthesis of 5-(fluoroaryl)-4-(hetero)aryl substituted pyrimidines has been reported, which demonstrates the potential for creating a wide array of fluoropyrimidine compounds with varying substituents that can exhibit significant antitubercular activity . Additionally, the synthesis of 2,4-disubstituted-5-fluoropyrimidines has been achieved through regioselective substitution and amide formation, indicating the versatility of synthetic approaches for these compounds .

Molecular Structure Analysis

The molecular structure of 5-fluoro-2-methylpyrimidine and its derivatives is crucial for their biological activity. The introduction of fluorine atoms into the pyrimidine ring can significantly alter the molecule's electronic properties and its interaction with biological targets. For example, the structural variety of fluoroarene-2-aminopyrimidine silver(I) coordination polymers has been explored, revealing the impact of different substituents and counterions on the solid-state assembly and optical properties of these compounds .

Chemical Reactions Analysis

Fluoropyrimidines participate in various chemical reactions that are essential for their biological activity. For example, 5-fluorouracil, a related compound, can interfere with nucleic acid metabolism by inhibiting the enzyme responsible for the methylation of uracil to thymine . Furthermore, the major catabolite of fluoropyrimidines, alpha-fluoro-beta-alanine (FBAL), can react with carbonate to form a carbamate derivative in biological fluids, which can be analyzed using 19F NMR .

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-fluoro-2-methylpyrimidine derivatives, such as solubility, melting point, and reactivity, are influenced by the presence of the fluorine atom and other substituents on the pyrimidine ring. These properties are critical for the pharmacokinetic and pharmacodynamic profiles of potential drug candidates. For instance, the fluorine atom can increase the metabolic stability and enhance the binding affinity of the molecule to its biological target .

科学研究应用

1. 化疗和抗癌应用

5-氟-2-甲基嘧啶,一种氟嘧啶衍生物,主要用于化疗治疗各种癌症。它与5-氟尿嘧啶(5-FU)相关,后者是治疗实体恶性肿瘤(包括结肠癌和乳腺癌)的核心化疗药物。其机制涉及抑制胸苷酸甲基转移酶,这对DNA合成至关重要,从而阻碍癌细胞增殖。研究还探讨了基因组预测因子,如甲叶酸还原酶(MTHFR)多态性,在确定对基于氟嘧啶的化疗的反应方面的作用(Marcuello et al., 2006) (Cohen et al., 2003)。

2. 药物基因组学和个性化医学

氟嘧啶疗法(包括5-氟-2-甲基嘧啶等衍生物)的有效性和安全性受到遗传因素的显著影响。双氢嘧啶脱氢酶(DPD)多态性在氟嘧啶代谢中起着关键作用,变异可能导致药物耐受性和疗效的差异。这为根据个体遗传特征量身定制化疗开辟了途径,以最小化毒性并优化治疗效果(Del Re et al., 2010) (Henricks et al., 2017)。

3. 先进的药物递送系统

利用基于DNA的纳米结构的纳米级递送系统已被用于瞄准带有氟嘧啶衍生物的癌细胞。这些先进的递送机制增强了药物的特异性和疗效,潜在地减少了副作用并改善了治疗效果。在递送5-氟-2-甲基嘧啶和相关化合物方面使用这种纳米结构代表了靶向癌症治疗的重大进展(Jorge et al., 2018)。

4. 探索药物作用和耐药机制了解氟嘧啶作用和耐药发展的机制对于改善化疗方案至关重要。研究已经确定了在氟嘧啶治疗中转录激活的基因,为了解这些药物影响的细胞机制提供了见解。这些知识可以帮助确定耐药的生物标志物并制定更有效的治疗策略(Maxwell et al., 2003)。

5. 环境和废水处理研究已经研究了含有氟嘧啶衍生物(包括5-氟-2-甲基嘧啶)的废水的环境影响和处理。该领域的研究侧重于开发高效的方法来降解和清除这些化合物,从而减少环境污染和潜在的健康危害(Zhang et al., 2016)。

安全和危害

作用机制

Target of Action

5-Fluoro-2-methylpyrimidine is a fluorinated derivative of pyrimidines . The primary targets of this compound are nucleotide synthetic enzymes such as thymidylate synthase (TS) . TS plays a crucial role in DNA synthesis and repair, making it a significant target for anticancer drugs .

Mode of Action

The compound exerts its effects by inhibiting essential biosynthetic processes and by being incorporated into macromolecules such as DNA and RNA, thereby inhibiting their normal function . It is also known to affect cell apoptosis, autophagy, epithelial–mesenchymal transition, and other aspects of cell behavior .

Biochemical Pathways

5-Fluoro-2-methylpyrimidine affects multiple biological signaling pathways. It modulates cancer-related pathways and has been implicated in the inhibition of RNA- and DNA-modifying enzymes . It also impacts the Hippo/YAP, Wnt/β-catenin, Hedgehog, NF-kB, and Notch cascades .

Pharmacokinetics

The pharmacokinetics of 5-Fluoro-2-methylpyrimidine is complex due to its substantial first-pass catabolism by cytidine deaminase (CD) . The oral bioavailability of the compound alone is approximately 4% . Coadministration with a cd inhibitor can significantly increase exposure to the compound and improve its oral bioavailability .

Result of Action

The molecular and cellular effects of 5-Fluoro-2-methylpyrimidine’s action are primarily related to its inhibition of DNA and RNA synthesis. This results in the disruption of cell growth and division, leading to cell death . It also affects various cellular behaviors, including apoptosis and autophagy .

生化分析

Biochemical Properties

5-Fluoro-2-methylpyrimidine plays a crucial role in biochemical reactions, particularly in the context of nucleic acid metabolism. It interacts with several enzymes and proteins, influencing their activity and function. One of the primary enzymes it interacts with is thymidylate synthase, which is essential for DNA synthesis. The compound inhibits thymidylate synthase by forming a stable complex with the enzyme, thereby preventing the synthesis of thymidine monophosphate from deoxyuridine monophosphate . Additionally, 5-Fluoro-2-methylpyrimidine interacts with RNA modifying enzymes such as tRNA methyltransferase 2 homolog A and pseudouridylate synthase, leading to alterations in RNA structure and function .

Cellular Effects

The effects of 5-Fluoro-2-methylpyrimidine on various cell types and cellular processes are profound. It influences cell function by interfering with cell signaling pathways, gene expression, and cellular metabolism. In cancer cells, for instance, 5-Fluoro-2-methylpyrimidine has been shown to inhibit cell proliferation by disrupting DNA and RNA synthesis . This disruption leads to cell cycle arrest and apoptosis. Moreover, the compound affects gene expression by inhibiting the activity of RNA polymerases and other transcription factors, resulting in altered transcriptional profiles . These cellular effects highlight the potential of 5-Fluoro-2-methylpyrimidine as an anticancer agent.

Molecular Mechanism

The molecular mechanism of action of 5-Fluoro-2-methylpyrimidine involves several key interactions at the molecular level. The compound exerts its effects primarily through the inhibition of thymidylate synthase, which is critical for DNA synthesis . By binding to the active site of the enzyme, 5-Fluoro-2-methylpyrimidine prevents the conversion of deoxyuridine monophosphate to thymidine monophosphate, leading to a depletion of thymidine triphosphate and subsequent DNA damage . Additionally, the compound interacts with RNA modifying enzymes, inhibiting their activity and leading to changes in RNA structure and function . These interactions collectively contribute to the cytotoxic effects of 5-Fluoro-2-methylpyrimidine.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-Fluoro-2-methylpyrimidine can vary over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 5-Fluoro-2-methylpyrimidine is relatively stable under physiological conditions, but it can undergo degradation over extended periods . This degradation can lead to a reduction in its efficacy and potency. Long-term exposure to 5-Fluoro-2-methylpyrimidine has been associated with sustained inhibition of DNA and RNA synthesis, resulting in prolonged cell cycle arrest and apoptosis . These temporal effects underscore the importance of monitoring the stability and degradation of the compound in experimental settings.

Dosage Effects in Animal Models

The effects of 5-Fluoro-2-methylpyrimidine in animal models are dose-dependent, with varying outcomes observed at different dosages. At low doses, the compound has been shown to inhibit tumor growth and proliferation without causing significant toxicity . At higher doses, 5-Fluoro-2-methylpyrimidine can induce toxic effects, including bone marrow suppression, gastrointestinal toxicity, and hepatotoxicity . These adverse effects highlight the importance of optimizing the dosage to achieve a therapeutic window that maximizes efficacy while minimizing toxicity. Studies in animal models have also identified threshold effects, where a certain dosage is required to achieve a significant therapeutic response .

Metabolic Pathways

5-Fluoro-2-methylpyrimidine is involved in several metabolic pathways, interacting with various enzymes and cofactors. One of the key metabolic pathways is its conversion to 5-fluoro-2’-deoxyuridine-5’-monophosphate, which inhibits thymidylate synthase . This conversion is catalyzed by thymidine phosphorylase and other related enzymes. Additionally, 5-Fluoro-2-methylpyrimidine can be incorporated into RNA and DNA, leading to the formation of fluorinated nucleotides that disrupt nucleic acid structure and function . These metabolic pathways contribute to the compound’s cytotoxic effects and its potential as an anticancer agent.

Transport and Distribution

The transport and distribution of 5-Fluoro-2-methylpyrimidine within cells and tissues are mediated by various transporters and binding proteins. The compound is taken up by cells through nucleoside transporters, which facilitate its entry into the cytoplasm . Once inside the cell, 5-Fluoro-2-methylpyrimidine can be distributed to different cellular compartments, including the nucleus and mitochondria . Binding proteins such as thymidine kinase and nucleoside diphosphate kinase play a role in the intracellular distribution and accumulation of the compound . These transport and distribution mechanisms are crucial for the compound’s biological activity and therapeutic potential.

Subcellular Localization

The subcellular localization of 5-Fluoro-2-methylpyrimidine is an important determinant of its activity and function. The compound is primarily localized in the nucleus, where it exerts its effects on DNA and RNA synthesis . Targeting signals and post-translational modifications, such as phosphorylation, can influence the localization of 5-Fluoro-2-methylpyrimidine to specific compartments or organelles . For example, phosphorylation by nucleoside diphosphate kinase can direct the compound to the mitochondria, where it can disrupt mitochondrial DNA synthesis and function . Understanding the subcellular localization of 5-Fluoro-2-methylpyrimidine is essential for elucidating its mechanism of action and optimizing its therapeutic applications.

属性

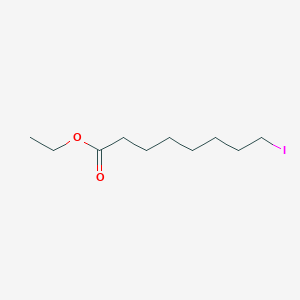

IUPAC Name |

5-fluoro-2-methylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5FN2/c1-4-7-2-5(6)3-8-4/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHMCZHCYHMGMLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C=N1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60570057 | |

| Record name | 5-Fluoro-2-methylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60570057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

54376-50-0 | |

| Record name | 5-Fluoro-2-methylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60570057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。